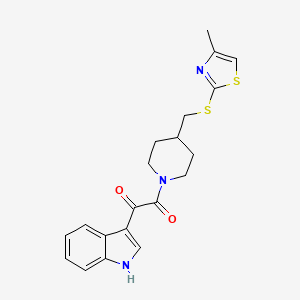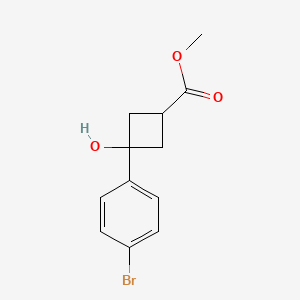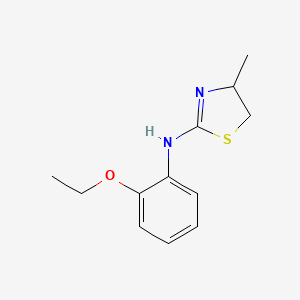![molecular formula C18H20N4OS B2705965 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide CAS No. 1465398-36-0](/img/structure/B2705965.png)
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a phenylpyrazole moiety, and a thianyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide typically involves the following steps:
Formation of the Phenylpyrazole Intermediate: The synthesis begins with the preparation of 1-phenylpyrazole. This can be achieved through the cyclization of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Cyanoacetylation: The phenylpyrazole intermediate is then subjected to cyanoacetylation. This involves the reaction of the phenylpyrazole with cyanoacetic acid or its esters in the presence of a base such as sodium ethoxide.
Thianyl Group Introduction: The final step involves the introduction of the thianyl group. This can be done by reacting the cyanoacetylated phenylpyrazole with a thianyl-containing reagent, such as 4-thianylamine, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, solvent recycling, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thianyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The phenylpyrazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenylpyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide serves as a versatile intermediate for the construction of various heterocyclic compounds. Its cyano and amide functionalities make it a valuable building block for the synthesis of complex molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural features that are common in bioactive molecules. It can be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In the materials science domain, derivatives of this compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the phenylpyrazole moiety can engage in π-π interactions with aromatic residues in proteins. The thianyl group may contribute to binding through sulfur-based interactions.
Comparison with Similar Compounds
Similar Compounds
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide: can be compared with other cyanoacetamides such as:
Uniqueness
The uniqueness of this compound lies in its combination of a phenylpyrazole moiety with a thianyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c19-11-17(21-18(23)10-14-6-8-24-9-7-14)15-12-20-22(13-15)16-4-2-1-3-5-16/h1-5,12-14,17H,6-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHKQJJFSLYCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2705883.png)
![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)



![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)
![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)
![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)
![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE](/img/structure/B2705901.png)

